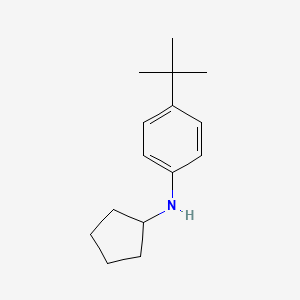

4-tert-butyl-N-cyclopentylaniline

Description

4-tert-Butyl-N-cyclopentylaniline is a tertiary aniline derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a cyclopentyl group attached to the nitrogen atom. This structure confers unique steric and electronic properties:

- Steric Effects: The bulky tert-butyl and cyclopentyl groups create significant steric hindrance, influencing reactivity and intermolecular interactions.

- Electronic Effects: The electron-donating tert-butyl group enhances the electron density of the aromatic ring, while the cyclopentyl group modulates the basicity of the amine.

Properties

IUPAC Name |

4-tert-butyl-N-cyclopentylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-15(2,3)12-8-10-14(11-9-12)16-13-6-4-5-7-13/h8-11,13,16H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHIGQINZBPTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-tert-Butyl-N-cyclopentylaniline has various applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-tert-Butyl-N-cyclopentylaniline is similar to other compounds such as 4-tert-butylbenzenamine and 4-tert-butyl-N-cyclohexylaniline. its unique cyclopentyl group imparts distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclopentyl group can influence its reactivity, solubility, and biological activity.

Comparison with Similar Compounds

Research Findings and Challenges

- Solubility: Bulky substituents generally improve solubility in non-polar solvents. For example, N,N-di-tert-butyl-4-tert-butylaniline is a liquid, whereas 4-tert-butyl-2-nitrophenol is a solid due to hydrogen bonding.

- Thermal Stability : tert-Butyl groups enhance thermal stability. Poly-TPD retains conductivity up to 150°C, suggesting the target compound could withstand moderate temperatures.

- Synthetic Limitations : Multi-step synthesis and purification challenges arise with highly substituted anilines, particularly for asymmetrical structures like the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.